N-cyclohexyl-2-(methylsulfanyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
CAS No.: 1286740-98-4
Cat. No.: VC6796510
Molecular Formula: C21H28N4OS
Molecular Weight: 384.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1286740-98-4 |
|---|---|
| Molecular Formula | C21H28N4OS |
| Molecular Weight | 384.54 |
| IUPAC Name | N-cyclohexyl-3-methylsulfanyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide |
| Standard InChI | InChI=1S/C21H28N4OS/c1-27-19-18(16-8-4-2-5-9-16)23-21(24-19)12-14-25(15-13-21)20(26)22-17-10-6-3-7-11-17/h2,4-5,8-9,17H,3,6-7,10-15H2,1H3,(H,22,26) |
| Standard InChI Key | SKIREPLREAQIHR-UHFFFAOYSA-N |
| SMILES | CSC1=NC2(CCN(CC2)C(=O)NC3CCCCC3)N=C1C4=CC=CC=C4 |
Introduction
Structural Overview
The compound belongs to the class of spirocyclic compounds, characterized by a triazine core fused with a spiro framework. Key structural features include:
-
Cyclohexyl substitution at the nitrogen atom.
-
Methylsulfanyl group attached to the triazine ring.
-
Phenyl group contributing to aromaticity and hydrophobic interactions.
-
A carboxamide functional group, which enhances hydrogen-bonding potential.
These structural features make it a candidate for biological activity, particularly in drug discovery.
Synthesis
Although specific synthesis protocols for this compound are not directly available in the provided sources, similar spirocyclic triazine derivatives are often synthesized via multi-step reactions involving:
-
Cyclization reactions: Formation of the spiro framework using precursors like aminoguanidines or hydrazines.
-
Functional group modifications: Introduction of methylsulfanyl and phenyl groups through nucleophilic substitution or alkylation.
-
Amidation reactions: Incorporation of the carboxamide group under controlled conditions.
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are typically employed for structural confirmation.
Potential Biological Activity
Compounds with similar triazine cores have demonstrated diverse biological activities:
-
Anticancer properties: Triazine derivatives often show cytotoxic effects against cancer cells by inducing apoptosis or inhibiting cell proliferation .
-
Antibacterial and antifungal activities: The presence of sulfur-containing groups enhances antimicrobial properties .
-
Enzyme inhibition: Triazines can act as inhibitors for enzymes like COX-2 or lipoxygenases, making them candidates for anti-inflammatory drugs .
Computational Studies
Molecular docking studies could predict binding affinities of this compound with biological targets such as enzymes or receptors. Similar compounds have shown promising results as enzyme inhibitors in in silico studies .
Comparative Data Table
Future Research
-
Synthesis optimization: Develop cost-effective and scalable synthetic routes.
-
Biological evaluation: Perform in vitro and in vivo studies to confirm predicted activities.
-
SAR studies: Explore substitutions on the triazine core to enhance potency and selectivity.
This compound represents a promising scaffold for drug discovery due to its unique structure and functional versatility. Further experimental validation is needed to unlock its full potential in medicinal chemistry applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume